7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene
Description
Properties
CAS No. |
63019-25-0 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1,12-dimethyl-19-oxapentacyclo[10.6.1.02,11.03,8.013,18]nonadeca-2(11),3,5,7,9,13,15,17-octaene |
InChI |
InChI=1S/C20H16O/c1-19-15-9-5-6-10-16(15)20(2,21-19)18-14-8-4-3-7-13(14)11-12-17(18)19/h3-12H,1-2H3 |
InChI Key |
VODWUUURUIFALR-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=C(C4=CC=CC=C4C=C3)C(O1)(C5=CC=CC=C25)C |
Origin of Product |
United States |
Preparation Methods
Starting Material: 7,12-Dimethylbenz[a]anthracene (DMBA)
The synthesis of the epoxide derivative typically begins with the parent hydrocarbon DMBA (C20H16), which is commercially available or synthesized via multi-step organic reactions involving benz[a]anthracene precursors.
Formation of Diol Intermediates
A critical step in preparing the epoxide involves the enzymatic or chemical oxidation of DMBA to form 7,12-dihydroxy-7,12-dimethylbenz[a]anthracene diol intermediates (7,12-dihydrodiol derivatives). These diols are essential precursors for epoxidation.
These dihydrodiols can be prepared via enzymatic oxidation using microsomal enzymes or chemical oxidation methods such as treatment with peracids or osmium tetroxide.
The dihydrodiol intermediate has the molecular formula C20H18O2 and is characterized by hydroxyl groups at the 7 and 12 positions, adjacent to the methyl substituents.
Epoxidation of the Diol to Form the Epoxide
The key transformation is the conversion of the diol to the epoxide, which involves intramolecular cyclization forming the oxirane (epoxide) ring between the 7 and 12 carbons.
Chemical epoxidation can be achieved by treatment of the diol with peracids such as meta-chloroperoxybenzoic acid (m-CPBA) or via bromohydrin intermediates followed by base-induced cyclization.
Enzymatic epoxidation using cytochrome P450 monooxygenases or peroxidase enzymes (e.g., horseradish peroxidase) has also been demonstrated to yield the epoxide metabolite in vitro and in vivo.
The epoxidation step is often regioselective and stereoselective, yielding the biologically active bay-region diol epoxide.
Detailed Synthetic Route Example
Based on literature synthesis routes for related benz[a]anthracene derivatives and epoxides:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Starting with 1,2-benzanthraquinone | Multi-step synthesis to 7,12-dimethylbenz[a]anthracene | Multi-step, moderate overall yield |
| 2 | TiCl4, LiAlH4 in tetrahydrofuran (THF) | Reduction to dihydrodiol intermediate | 3 hours, heating required |
| 3 | Bromohydrin formation (Br2, H2O) | Formation of bromohydrin ester intermediates | Intermediate step for epoxidation |
| 4 | Treatment with base (e.g., NaOH) | Cyclization to form 7,12-epoxybenz[a]anthracene | Intramolecular epoxide ring closure |
| 5 | Purification by chromatography | Isolation of pure epoxide derivative | Confirmed by HPLC, NMR, MS |
This route is adapted from methods used to prepare non-K-region arene oxides and tetrahydro epoxides of benz[a]anthracene derivatives.
Enzymatic and Metabolic Preparation
In biological systems, this compound is formed via metabolic activation of DMBA:
Cytochrome P450 enzymes catalyze the initial oxidation to dihydrodiols.
Subsequent epoxidation forms the reactive bay-region diol epoxides responsible for DNA adduct formation and carcinogenicity.
Horseradish peroxidase and rat liver microsomes have been used in vitro to mimic this metabolic activation, producing the epoxide metabolite for study.
Analytical Characterization and Confirmation
The epoxide formation is confirmed by chromatographic (HPLC), spectroscopic (UV, NMR), and mass spectrometric methods.
Characteristic molecular ion peaks and fragmentation patterns in mass spectrometry confirm the epoxide structure.
Nuclear Magnetic Resonance (NMR) spectroscopy shows signals consistent with the epoxide ring and methyl substituents at the 7 and 12 positions.
Summary Table of Preparation Methods
Research Findings and Considerations
The epoxide is a key intermediate in DMBA-induced carcinogenesis, forming stable DNA adducts.
Preparation methods must ensure regio- and stereoselectivity to obtain the biologically relevant epoxide isomer.
Synthetic routes often require careful purification and characterization due to the compound’s reactivity and potential instability.
Enzymatic methods provide insight into in vivo formation and facilitate studies on DNA binding and mutagenicity.
Chemical Reactions Analysis
Types of Reactions
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to open the epoxy ring, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydroxy derivatives, while reduction can yield dihydro derivatives with an open epoxy ring .
Scientific Research Applications
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene involves its interaction with molecular targets such as DNA and enzymes. The epoxy group can form covalent bonds with nucleophilic sites in DNA, leading to mutations and potentially carcinogenic effects. The compound can also interact with enzymes involved in metabolic pathways, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with its derivatives and related PAHs:
Hydroxymethyl Derivatives
- 7-Hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA): This metabolite of DMBA exhibits greater toxicity to hemopoietic and adrenocortical tissues in rats compared to DMBA itself. It induces prolonged body weight loss and stimulates liver enzymes like menadione reductase, suggesting its role in DMBA’s metabolic activation . Notably, 7-OHM-12-MBA is carcinogenic at lower doses (0.1 mg) than DMBA, implicating hydroxylation as a critical step in DMBA’s carcinogenic pathway .
- 5-Fluoro-7-hydroxymethyl-12-methylbenz(a)anthracene (5-F-7-OHM-12-MBA): Fluorination at the 5-position reduces carcinogenicity compared to DMBA.
Fluorinated Derivatives
- 10-Fluoro-DMBA (10-F-DMBA):
10-F-DMBA is a more potent tumor initiator than DMBA in SENCAR mice. It binds to epidermal DNA at 1.5–3.4-fold higher levels across doses (4–200 nmol/mouse). Unlike DMBA, its DNA adduct profile shows a lower proportion of syn-diol-epoxide adducts (<30% vs. 55% for DMBA at high doses), indicating altered metabolic pathways. The increased total DNA binding and reduced syn-adduct formation may enhance its tumorigenic potency .
Dihydroxy and Methoxy Derivatives
- 7,12-Dihydroxy-DMBA and 4-Methoxy-DMBA: These derivatives lack significant carcinogenic activity.
Halogenated Derivatives
- 7-Chloromethyl-12-MBA and 7-Bromomethyl-12-MBA: Both compounds are carcinogenic at 1 mg doses in rats, with tumor initiation linked to their conversion to 7-OHM-12-MBA via hydrolysis. Their activity supports the hypothesis that electrophilic intermediates derived from 7-hydroxymethyl groups drive carcinogenesis .
Mechanistic Comparisons: DNA Adduct Formation and Metabolism
DNA Adduct Profiles
- DMBA: Forms syn- and anti-diol-epoxide adducts with deoxyadenosine and deoxyguanosine. Syn-diol-epoxide adducts increase proportionally with dose (up to 40% at high doses), correlating with its strong tumor-initiating activity .
- 10-F-DMBA: Produces qualitatively similar adducts but with reduced syn-diol-epoxide levels (<30%). Higher total DNA binding compensates for this, enhancing tumorigenicity .
- Benzo(a)pyrene (BaP): A less potent PAH with lower deoxyadenosine adduct formation (2–3% vs. 40% for DMBA), underscoring DMBA’s unique reactivity .
Metabolic Pathways
- DMBA: Metabolized via cytochrome P450 to 7,12-dihydrodiol, which is further oxidized to diol-epoxides. The 7-hydroxymethyl metabolite is a key intermediate in adrenal and hemopoietic toxicity .
- Fluorinated Derivatives: Fluorine substitution at positions 5 or 10 alters metabolic sites, reducing hydroxylation at the 7-methyl group and shifting adduct formation .
Modulation by External Factors
Dietary Influences
- High-Fat Diets: Corn oil enhances DMBA-induced mammary carcinogenesis in rats, likely by altering mammary fat composition and promoting metabolic activation .
- Flavonols (e.g., quercetin): Stimulate P-glycoprotein-mediated efflux of DMBA in multidrug-resistant cells, reducing intracellular carcinogen levels .
Chemopreventive Agents
Data Tables
Table 1: Carcinogenic Activity of DMBA Derivatives
*Higher tumor multiplicity compared to DMBA.
Table 2: DNA Adduct Profiles
| Compound | % Syn-Diol-Epoxide Adducts (High Dose) | Total DNA Binding (nmol/mg DNA) |
|---|---|---|
| DMBA | 55% | 0.45 |
| 10-F-DMBA | 30% | 1.20 |
| Benzo(a)pyrene | 2–3% | 0.10 |
Biological Activity
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene (commonly referred to as DMBA) is a polycyclic aromatic hydrocarbon (PAH) known for its potent carcinogenic properties. This compound has been extensively studied for its biological activity, particularly in the context of cancer research. The following sections summarize key findings regarding its biological effects, mechanisms of action, and implications for health.
- Molecular Formula : C20H16
- Molecular Weight : 256.35 g/mol
- Physical State : Solid (white to yellowish crystalline powder)
- Melting Point : 120–124 °C
DMBA's carcinogenicity is primarily attributed to its metabolic activation, leading to the formation of DNA adducts. These adducts can cause mutations that initiate carcinogenesis. The interaction of DMBA with nucleic acids has been documented, indicating that it forms various adducts with guanosine residues in RNA, which can disrupt normal cellular functions and promote tumorigenesis .
Key Studies on Mechanisms:
- DNA Adduct Formation : Research has shown that DMBA forms several derivatives upon interaction with guanosine under alkaline conditions. These derivatives were identified as significant contributors to the mutagenic potential of DMBA .
- Tumor Promotion : In animal models, DMBA has been used to induce mammary tumors in rats and skin tumors in mice, demonstrating its role as both an initiator and promoter in carcinogenesis .
Biological Activity and Toxicity
The biological activity of DMBA encompasses a range of effects on different organ systems:
| Organ System | Effect | Study Reference |
|---|---|---|
| Mammary Glands | Induces tumor formation | |
| Skin | Promotes skin carcinogenesis | |
| Liver | Alters enzyme activity and pathology | |
| Bone Marrow | Affects hematologic parameters |
Case Studies
- Mammary Tumor Induction in Rats : A study demonstrated that administration of DMBA led to a significant increase in mammary tumor incidence among treated rats compared to controls. The study highlighted the compound's role in disrupting normal cell proliferation and apoptosis pathways .
- Skin Carcinogenesis Model : In a two-stage skin carcinogenesis model using CD-1 mice, DMBA was employed as an initiator. The results indicated that DMBA significantly increased the frequency of skin tumors, underscoring its effectiveness as a carcinogen .
Comparative Biological Activities
Research comparing various derivatives of DMBA indicates differences in their biological activities and potencies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
